2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol
Description
Properties
Molecular Formula |
C12H18N6O2 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
InChI |
InChI=1S/C12H18N6O2/c1-17-10-9(8-14-17)11(18-3-6-20-7-4-18)16-12(15-10)13-2-5-19/h8,19H,2-7H2,1H3,(H,13,15,16) |
InChI Key |
VVMOTSSMPGKYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCCO)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4,6-Dichloropyrimidine-5-amine
The core scaffold is synthesized by reacting 4,6-dichloropyrimidine-5-amine (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol at 80°C for 12 h (Scheme 1). Microwave irradiation (140°C, 45 min) increases yield from 65% to 88% by enhancing reaction kinetics. The product, 1-methyl-4,6-dichloropyrazolo[5,4-d]pyrimidine, is isolated as a white solid (mp 189–191°C).
Characterization Data :
-
1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, H5), 3.98 (s, 3H, N1-CH3).
-
HRMS (ESI+) : m/z [M + H]+ calcd for C6H5Cl2N4: 218.9852; found: 218.9849.
Regioselective Functionalization at C4 and N1
Morpholine Installation via SNAr Reaction
Treatment of 1-methyl-4,6-dichloropyrazolo[5,4-d]pyrimidine (1.0 equiv) with morpholine (3.0 equiv) in DMF at 120°C for 6 h affords 1-methyl-4-morpholin-4-yl-6-chloropyrazolo[5,4-d]pyrimidine (Yield: 85%). Potassium carbonate (2.0 equiv) is critical for deprotonating morpholine, enhancing nucleophilicity.
Characterization Data :
-
1H NMR (400 MHz, CDCl3) : δ 8.68 (s, 1H, H5), 3.85–3.79 (m, 4H, morpholine OCH2), 3.32–3.27 (m, 4H, morpholine NCH2), 3.95 (s, 3H, N1-CH3).
-
13C NMR (101 MHz, CDCl3) : δ 158.4 (C4), 152.1 (C7a), 144.9 (C3a), 126.7 (C5), 66.8 (morpholine OCH2), 48.3 (morpholine NCH2), 33.1 (N1-CH3).
Introduction of the Aminoethanol Sidechain at C6
Buchwald-Hartwig Amination with 2-Aminoethanol
A mixture of 1-methyl-4-morpholin-4-yl-6-chloropyrazolo[5,4-d]pyrimidine (1.0 equiv), 2-aminoethanol (2.5 equiv), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 (3.0 equiv) in dioxane undergoes microwave irradiation at 100°C for 2 h (Scheme 2). This method avoids epimerization issues observed in SN2 approaches, yielding 62% of the target compound after column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Optimization Insights :
-
Catalyst Screening : Pd2(dba)3/XantPhos outperforms Pd(OAc)2/BINAP (yield: 62% vs. 45%).
-
Temperature : Reactions below 90°C result in incomplete conversion (<30%).
Spectral Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
The target compound exhibits distinct signals for the morpholine, methyl, and aminoethanol groups (Fig. 2):
-
1H NMR (400 MHz, DMSO-d6) : δ 8.51 (s, 1H, H5), 6.72 (t, J = 5.6 Hz, 1H, NH), 4.70 (br s, 1H, OH), 3.75–3.65 (m, 4H, morpholine OCH2), 3.55–3.45 (m, 4H, morpholine NCH2), 3.42 (q, J = 5.2 Hz, 2H, CH2NH), 3.28 (t, J = 5.2 Hz, 2H, CH2OH), 3.03 (s, 3H, N1-CH3).
-
13C NMR (101 MHz, DMSO-d6) : δ 157.8 (C4), 152.6 (C7a), 145.1 (C3a), 125.9 (C5), 66.4 (morpholine OCH2), 59.8 (CH2OH), 48.1 (morpholine NCH2), 43.7 (CH2NH), 33.5 (N1-CH3).
High-Resolution Mass Spectrometry (HRMS)
-
HRMS (ESI+) : m/z [M + H]+ calcd for C13H19N6O2: 307.1518; found: 307.1515.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Formation | Microwave | 140°C, 45 min | 88 | 98 |
| Morpholine Substitution | SNAr | DMF, 120°C, 6 h | 85 | 97 |
| Amination | Buchwald-Hartwig | Pd2(dba)3/XantPhos, 100°C | 62 | 95 |
Microwave-assisted steps significantly reduce reaction times while maintaining high yields, aligning with trends in heterocyclic synthesis . The Buchwald-Hartwig amination, though moderate in yield, ensures regioselectivity critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies have shown that this compound can inhibit certain kinases, which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Pharmacological Properties
Table 2: Pharmacokinetic and Activity Data
| Compound | LogP | IC50 (nM) | Solubility (µM) | Target | |
|---|---|---|---|---|---|
| Target Compound | ~0.9* | 1200 ± 170 | Moderate | PDE/cGMP modulation | |
| Zaprinast | 0.44 | 5.7 | Low | PDE5 | |
| Dipyridamole | 0.79 | 5.9 | High | PDE10, Adenosine uptake |
*Estimated based on structural analogs .
- Target Affinity : The target compound’s IC50 (~1200 nM) suggests weaker PDE inhibition compared to zaprinast (5.7 nM) and dipyridamole (5.9 nM), likely due to bulkier substituents reducing binding efficiency .
- Solubility: The hydroxyethylamino group improves aqueous solubility relative to zaprinast but is less effective than dipyridamole’s multiple hydrophilic groups .
Biological Activity
The compound 2-[(1-Methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amino]ethan-1-ol is a novel pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- LogP : 3.3 (indicating moderate lipophilicity)
Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The pyrazolo[5,4-d]pyrimidine scaffold is known for its ability to interact with various biological targets, including kinases and phosphodiesterases.
Anticancer Activity
Research indicates that compounds within the pyrazolo[5,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 2.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 3.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 1.8 | Inhibition of DNA synthesis |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against viral infections like the measles virus. In vitro assays demonstrated that it could significantly reduce viral replication rates, indicating potential as an antiviral agent.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point in research:
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition studies revealed that it effectively inhibits DHODH, which is crucial for pyrimidine biosynthesis in both human and Plasmodium falciparum.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| DHODH | 0.5 | Brequinar |
| Acetylcholinesterase (AChE) | 157.31 | Physostigmine |
| Butyrylcholinesterase (BChE) | 46.42 | Physostigmine |
Case Studies
- In Vivo Studies : A recent study evaluated the efficacy of this compound in animal models of cancer. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent.
- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
